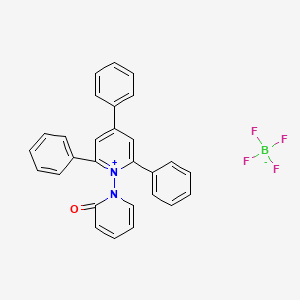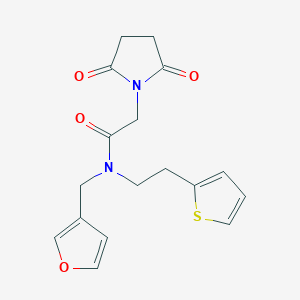![molecular formula C12H9F2NO3S B2459171 3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid CAS No. 2248271-43-2](/img/structure/B2459171.png)
3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid is a compound that features a thiazole ring substituted with a difluoromethyl group and a benzoic acid moiety substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid typically involves the construction of the thiazole ring followed by the introduction of the difluoromethyl group and the methoxybenzoic acid moiety. One common approach is to start with a suitable thiazole precursor, which can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated acetic acid. The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The final step involves coupling the thiazole derivative with 4-methoxybenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is particularly useful for introducing new functional groups or modifying the existing structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Aplicaciones Científicas De Investigación
3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful for probing enzyme active sites.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides. Its unique properties make it a valuable tool for enhancing crop protection and yield.
Mecanismo De Acción
The mechanism of action of 3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. The thiazole ring and methoxybenzoic acid moiety contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound features a pyrazole ring with a difluoromethyl group and a carboxylic acid moiety. It is used in agrochemicals and pharmaceuticals.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: This compound has a thiophene ring with a difluoromethyl group and a carboxylic acid moiety.
Uniqueness
3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid is unique due to its combination of a thiazole ring, difluoromethyl group, and methoxybenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential for modification further enhance its versatility and utility in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-[5-(difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3S/c1-18-8-3-2-6(12(16)17)4-7(8)11-15-5-9(19-11)10(13)14/h2-5,10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGGJDFPCIKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=NC=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)


![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)





![(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide](/img/structure/B2459105.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
